![molecular formula C18H25N3O2 B5069169 8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5069169.png)
8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine, also known as MMN-220, is a quinoline-based compound that has been studied for its potential therapeutic applications.
Mecanismo De Acción
8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT2A receptor antagonist. It also has affinity for other receptors such as the dopamine transporter and sigma-1 receptor. These actions result in an increase in serotonin and dopamine levels in the brain, which can lead to improved mood and decreased anxiety.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase extracellular levels of serotonin and dopamine in the brain. It has also been shown to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These effects can lead to improved mood, decreased anxiety, and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine is its selectivity for serotonin and dopamine transporters, which can lead to fewer side effects compared to other SSRIs. However, its limited solubility in water can make it difficult to administer in certain experiments. Additionally, its high lipophilicity can lead to non-specific binding in certain assays.
Direcciones Futuras
Future studies on 8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine could investigate its potential for treating other disorders such as schizophrenia and Alzheimer's disease. Further research could also focus on optimizing the synthesis method to improve yield and solubility. Additionally, studies could investigate the long-term effects of this compound on the brain and behavior.
Métodos De Síntesis
The synthesis of 8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine involves the reaction of 4-methyl-8-methoxyquinoline with 3-(4-morpholinyl)propylamine in the presence of a catalyst. The resulting compound is then purified through various chromatographic techniques. The yield of the synthesis method is around 60%.
Aplicaciones Científicas De Investigación
8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine has been studied for its potential use in treating various diseases and disorders such as depression, anxiety, and addiction. It has also been investigated for its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
8-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14-13-17(19-7-4-8-21-9-11-23-12-10-21)20-18-15(14)5-3-6-16(18)22-2/h3,5-6,13H,4,7-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEWWWCPSJQAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylbenzyl)glycinamide](/img/structure/B5069089.png)

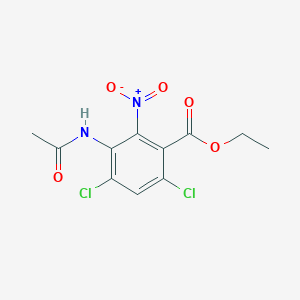
![N-(4-methylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5069110.png)

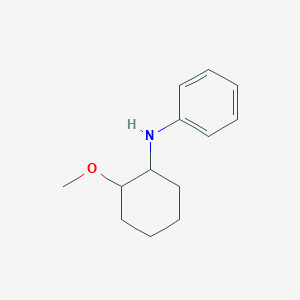
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5069138.png)
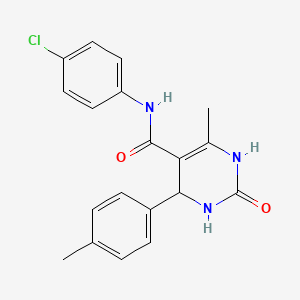
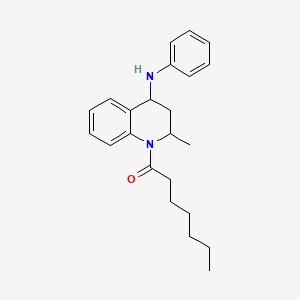
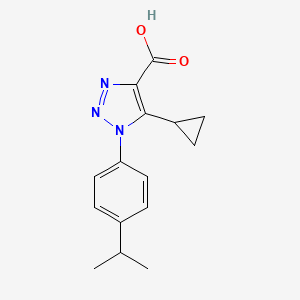

![N-[1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5069175.png)
![N-(2-fluorophenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5069184.png)
![4-[(2-hydroxyethoxy)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5069193.png)
